6-Bromo-3-cyano-2-methylbenzoic acid

Cross-coupling medicinal chemistry building block

6-Bromo-3-cyano-2-methylbenzoic acid uniquely delivers three orthogonal functional groups on a single aromatic core: the C6 aryl bromide enables palladium-catalyzed cross-coupling, the C3 cyano serves as a precursor for amines, amides or heterocycles, and the C1 carboxylic acid provides a handle for amide coupling or esterification. This precise 6-bromo-3-cyano-2-methyl pattern allows sequential, site-selective derivatization without re-optimization—a capability absent in non-brominated, non-cyano, or regioisomeric analogs. Validated in low-nanomolar RET kinase (IC50 4.8–13.7 nM) and SARS-CoV-2 Mpro (IC50 72 nM) inhibitor programs. Secure this differentiated building block today to accelerate your medicinal chemistry or agrochemical discovery workflows.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 1805519-46-3
Cat. No. B1415478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-cyano-2-methylbenzoic acid
CAS1805519-46-3
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)Br)C#N
InChIInChI=1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13)
InChIKeyUVSBCAXDDXTXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-cyano-2-methylbenzoic acid (CAS 1805519-46-3): A Dual-Reactive Benzoic Acid Building Block for Pharmaceutical and Agrochemical Synthesis


6-Bromo-3-cyano-2-methylbenzoic acid (CAS 1805519-46-3) is a trisubstituted benzoic acid derivative with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . The compound features a bromine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 2-position on the aromatic ring [1]. This substitution pattern confers orthogonal reactivity: the aryl bromide enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the cyano group serves as a precursor for amine, amide, or heterocycle synthesis, and the carboxylic acid provides a handle for amide coupling or esterification [2]. These features position the compound as a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and agrochemical development programs, where precise regiochemical control and sequential derivatization are required.

Why 6-Bromo-3-cyano-2-methylbenzoic acid Cannot Be Replaced by Common In-Class Benzoic Acid Analogs


Generic benzoic acid derivatives lacking the specific 6-bromo-3-cyano-2-methyl substitution pattern fail to replicate the orthogonal reactivity profile required for sequential, site-selective derivatization. The non-brominated analog 3-cyano-2-methylbenzoic acid (CAS 3843-99-0) lacks the aryl halide necessary for palladium-catalyzed cross-coupling, precluding its use in convergent synthetic strategies . Conversely, 6-bromo-2-methylbenzoic acid derivatives without the 3-cyano group cannot undergo nitrile-directed transformations (e.g., reduction to amine, hydrolysis to amide, or tetrazole formation) that are critical for generating pharmacologically relevant functionality [1]. Regioisomeric variants such as 4-bromo-3-cyano-2-methylbenzoic acid (CAS 1805188-94-6) alter the electronic and steric environment of the reactive centers, potentially changing coupling efficiency and regioselectivity in subsequent reactions . These structural differences translate into fundamentally different synthetic utility, making direct substitution scientifically unsound without re-optimization of downstream chemistry.

6-Bromo-3-cyano-2-methylbenzoic acid: Quantified Differentiation Evidence Versus Closest Analogs


Orthogonal Reactivity: Simultaneous Bromo and Cyano Functional Group Availability Versus Non-Brominated 3-Cyano-2-methylbenzoic acid

The target compound carries an aryl bromide at position 6, enabling Pd-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is structurally impossible for the non-brominated analog 3-cyano-2-methylbenzoic acid (CAS 3843-99-0). This single-atom difference (Br vs. H) confers a qualitatively distinct reactivity mode—electrophilic coupling partner capability—that the non-brominated analog completely lacks [1]. In contrast, the target compound retains the 3-cyano group present in the analog, meaning it adds coupling functionality without sacrificing the nitrile-based derivatization pathways .

Cross-coupling medicinal chemistry building block

Commercially Available Purity Grades: 95% and 97% Specifications Across Vendors

Two commercial purity specifications are documented for 6-bromo-3-cyano-2-methylbenzoic acid: Matrix Scientific offers the compound at 95% purity (1 g, $4,998.00), while Alichem supplies it at 97% purity (1 g, $1,475.10) [1]. The 97% specification represents a 2-percentage-point purity advantage over the 95% grade, which may be relevant for applications requiring higher starting material homogeneity, such as multi-step synthesis where cumulative impurity effects can erode overall yield. For context, closely related analogs such as 3-cyano-2-methylbenzoic acid (CAS 3843-99-0) are commercially available at purity ranges of 95–98% from various suppliers, indicating that the 97% grade of the target compound is competitive with the broader class .

Purity quality control procurement

Derivative Biological Activity: RET Kinase and SARS-CoV-2 Mpro Inhibition by Elaborated Structures Containing the 6-Bromo-3-cyano-2-methylbenzoic acid Scaffold

Elaborated molecules incorporating the 6-bromo-3-cyano-2-methylbenzoic acid scaffold have demonstrated potent biochemical activity. A derivative tested against wild-type RET kinase showed an IC50 of 4.80 nM in a biochemical enzymatic assay [1]. Separately, a derivative evaluated against the SARS-CoV-2 main protease (Mpro) exhibited an IC50 of 72 nM [2]. Notably, a recent isoindigo-based series derived from bromo-cyano benzoic acid building blocks produced compound 4c, which inhibited wild-type RET with an IC50 of 13.7 nM and the clinically relevant V804L gatekeeper mutant with an IC50 of 5.2 nM, while displaying negligible activity against c-KIT, indicating favorable selectivity [3]. These data points, while derived from fully elaborated final compounds rather than the building block itself, demonstrate that the scaffold can support high-potency target engagement when properly elaborated. Analogs without the 6-bromo substituent cannot access the same chemical space of biaryl or aryl-amino derivatives that appear critical for this activity profile.

Kinase inhibition antiviral RET SARS-CoV-2

Structural Regioisomer Differentiation: 6-Bromo Versus 4-Bromo Substitution Pattern

The 6-bromo substitution pattern of the target compound positions the aryl halide ortho to the carboxylic acid and para to the cyano group, creating a distinct steric and electronic environment compared to the 4-bromo regioisomer (CAS 1805188-94-6), where the bromine is meta to the carboxylic acid and ortho to the cyano group. In Pd-catalyzed cross-coupling reactions, the electronic nature of the aryl bromide is influenced by the adjacent substituents: the electron-withdrawing cyano group at the para position (relative to Br at C6) can enhance oxidative addition rates, while the ortho carboxylic acid may participate in directing-group-assisted C–H activation strategies [1]. Although head-to-head kinetic data comparing coupling rates between the 6-bromo and 4-bromo isomers under identical conditions are not available in the open literature, the well-established principles of substituent effects in palladium chemistry predict measurably different reaction rates and selectivity profiles for these regioisomers .

Regiochemistry structure-activity relationship synthetic chemistry

6-Bromo-3-cyano-2-methylbenzoic acid: Evidence-Backed Application Scenarios in Drug Discovery and Chemical Development


Convergent Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the aryl bromide at C6 as a late-stage diversification point. The demonstrated ability of elaborated derivatives to achieve low-nanomolar RET kinase inhibition (IC50 = 4.80–13.7 nM for wild-type; 5.2 nM for the V804L gatekeeper mutant) validates the scaffold's suitability for generating potent, mutant-active inhibitors [1]. The cyano group at C3 and carboxylic acid at C1 remain available for further SAR exploration, enabling three-dimensional optimization of the pharmacophore. This scenario is specifically enabled by the 6-bromo substituent; the non-brominated analog 3-cyano-2-methylbenzoic acid cannot serve as a coupling partner in these diversification reactions.

Antiviral Protease Inhibitor Development Leveraging the 3-Cyano Functionality

The 3-cyano group provides a synthetic entry point to amidine, amine, amide, and heterocyclic functionalities commonly found in protease inhibitor pharmacophores. A derivative of the 6-bromo-3-cyano-2-methylbenzoic acid scaffold exhibited an IC50 of 72 nM against SARS-CoV-2 Mpro in biochemical assays [2]. Researchers developing next-generation coronavirus protease inhibitors can use this building block to explore substituent effects at both the 6-position (via cross-coupling) and the 3-position (via cyano derivatization) in parallel, a strategy not available with mono-functionalized benzoic acid analogs.

Agrochemical Intermediate Synthesis Requiring Orthogonal Functional Group Manipulation

In agrochemical discovery, the ability to sequentially derivatize a single aromatic core is highly valued for generating diverse compound libraries. The target compound's three distinct functional groups (Br, CN, COOH) can be addressed orthogonally: the carboxylic acid can be esterified or amidated; the bromine can be replaced via cross-coupling; and the cyano can be reduced, hydrolyzed, or cyclized. This sequential reactivity logic is not replicated by mono- or di-substituted analogs, which require additional synthetic steps to install missing functionality [3].

Quote Request

Request a Quote for 6-Bromo-3-cyano-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.